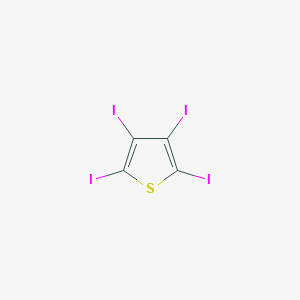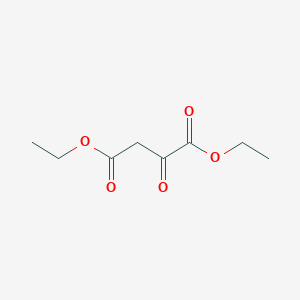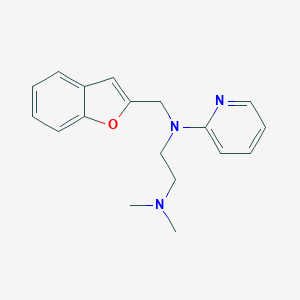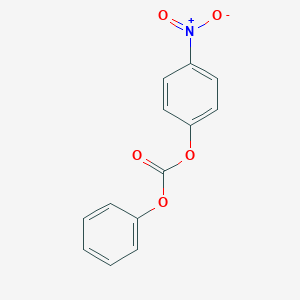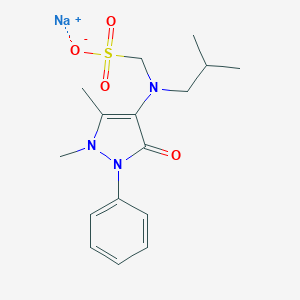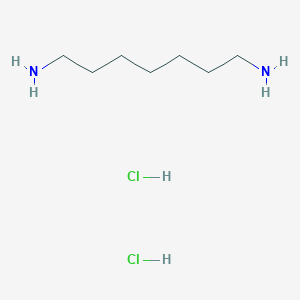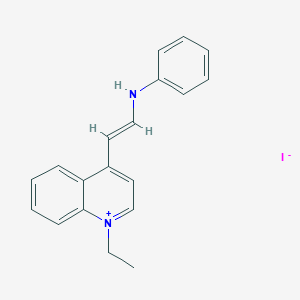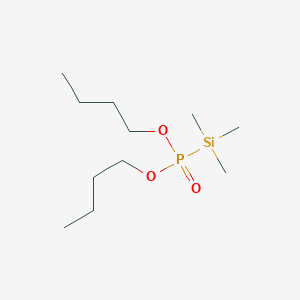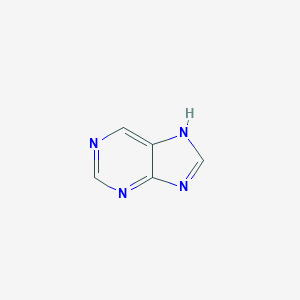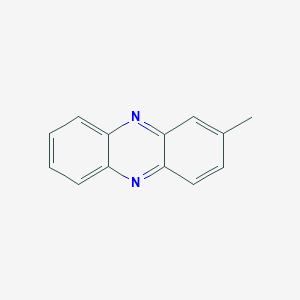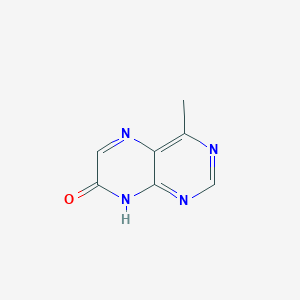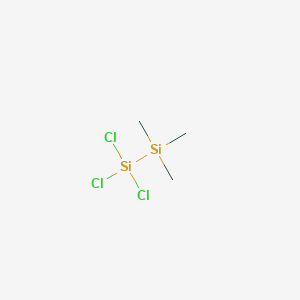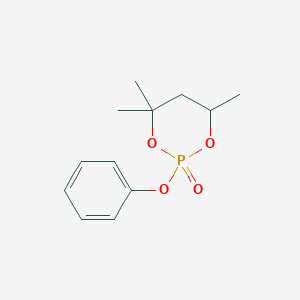
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite . It is a useful organic compound primarily utilized in research related to life sciences. This compound is known for its unique structural properties, which make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite involves several steps:
Starting Materials: The synthesis begins with the preparation of the spirobiindane core.
Phosphoramidite Formation: The core is then reacted with dimethylamine and a phosphorochloridite reagent under controlled conditions to form the phosphoramidite group.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite can undergo oxidation reactions to form corresponding phosphoramidate compounds.
Substitution: It can participate in substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Various nucleophiles such as alcohols or amines for substitution reactions.
Major Products:
Phosphoramidates: Formed through oxidation.
Substituted Phosphoramidites: Formed through substitution reactions.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to enhance the selectivity and efficiency of chemical reactions.
Synthesis: Employed in the synthesis of complex organic molecules due to its unique reactivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Medicine:
Drug Development: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. The phosphoramidite group plays a crucial role in stabilizing the transition states and intermediates during the catalytic processes .
Comparison with Similar Compounds
- (S)-N-Dimethyl-[(S)-1,1’-spirobiindane-7,7’-diyl]phosphoramidite
- ®-N-Methyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite
Comparison:
- Structural Differences: The stereochemistry and the presence of different substituents on the phosphoramidite group distinguish these compounds.
- Reactivity: ®-N-Dimethyl-[®-1,1’-spirobiindane-7,7’-diyl]phosphoramidite exhibits unique reactivity due to its specific stereochemistry, making it more suitable for certain catalytic applications compared to its analogs .
Properties
CAS No. |
19219-96-6 |
|---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
HLMLMHXDDRMQAX-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Canonical SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Synonyms |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


